

In-depth Technical Guide: Physical and Chemical Properties of Imatinib Mesylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Cat. No.:	B195068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the key physical and chemical properties of Imatinib Mesylate. While this guide is centered on Imatinib Mesylate, it is important to note an ambiguity in the provided CAS number, 133099-09-9. This CAS number has been associated in some databases with (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, a darifenacin impurity^{[1][2][3]}. However, the context of an in-depth guide for pharmaceutical research strongly indicates that the intended subject is the well-established anti-cancer drug, Imatinib Mesylate, which has the CAS number 220127-57-1^{[4][5][6][7][8]}. This guide will proceed with a focus on Imatinib Mesylate.

Imatinib Mesylate is a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)^[5]. Its therapeutic efficacy is intrinsically linked to its ability to selectively inhibit specific tyrosine kinases, a mechanism that is dependent on its physicochemical properties which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into its melting point and solubility, critical parameters for formulation development and bioavailability.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of Imatinib Mesylate is presented below.

Property	Value	Reference
Molecular Formula	$C_{29}H_{31}N_7O \cdot CH_4SO_3$	[5] [9]
Molecular Weight	589.7 g/mol	[4] [9]
Appearance	White to off-white to brownish or yellowish tinged crystalline powder	[4] [9]
Melting Point	217-227 °C [10] ; 226 °C (alpha form), 217 °C (beta form) [4]	[4] [10]

Solubility Profile

The solubility of Imatinib Mesylate is a critical determinant of its oral bioavailability. It exhibits pH-dependent solubility, being more soluble in acidic conditions.

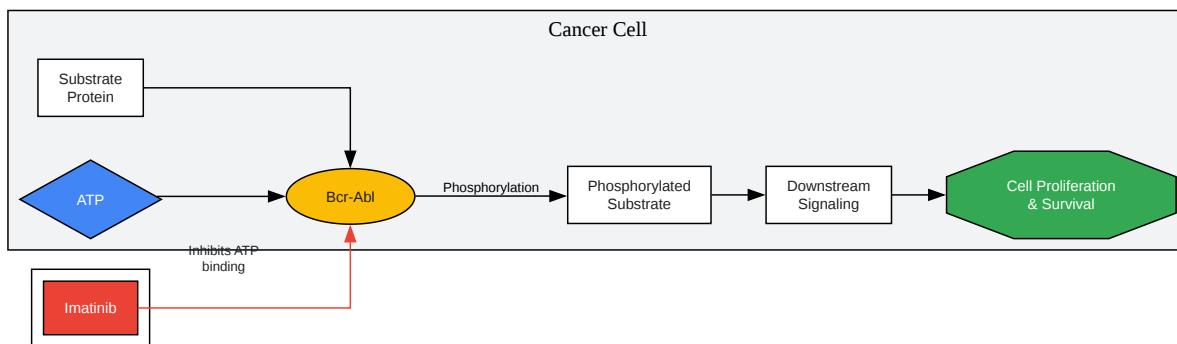
Solvent	Solubility	Reference
Aqueous Buffers (pH ≤ 5.5)	Soluble	[4][9]
Neutral to Alkaline Aqueous Buffers	Very slightly soluble to insoluble	[4][9]
Phosphate-Buffered Saline (PBS, pH 7.2)	Approximately 2 mg/mL	[5][11]
Dimethyl Sulfoxide (DMSO)	~14 mg/mL[5][11], 118 mg/mL (200.09 mM)[12]	[5][11][12]
Ethanol	~0.2 mg/mL[5][11], Insoluble[12]	[5][11][12]
Dimethyl Formamide (DMF)	~10 mg/mL	[5][11]
Methanol	Freely soluble to very soluble	[4][9]
n-Octanol	Insoluble	[4][9]
Acetone	Insoluble	[4][9]
Acetonitrile	Insoluble	[4][9]

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a compound like Imatinib Mesylate is the shaken flask method.

Protocol:

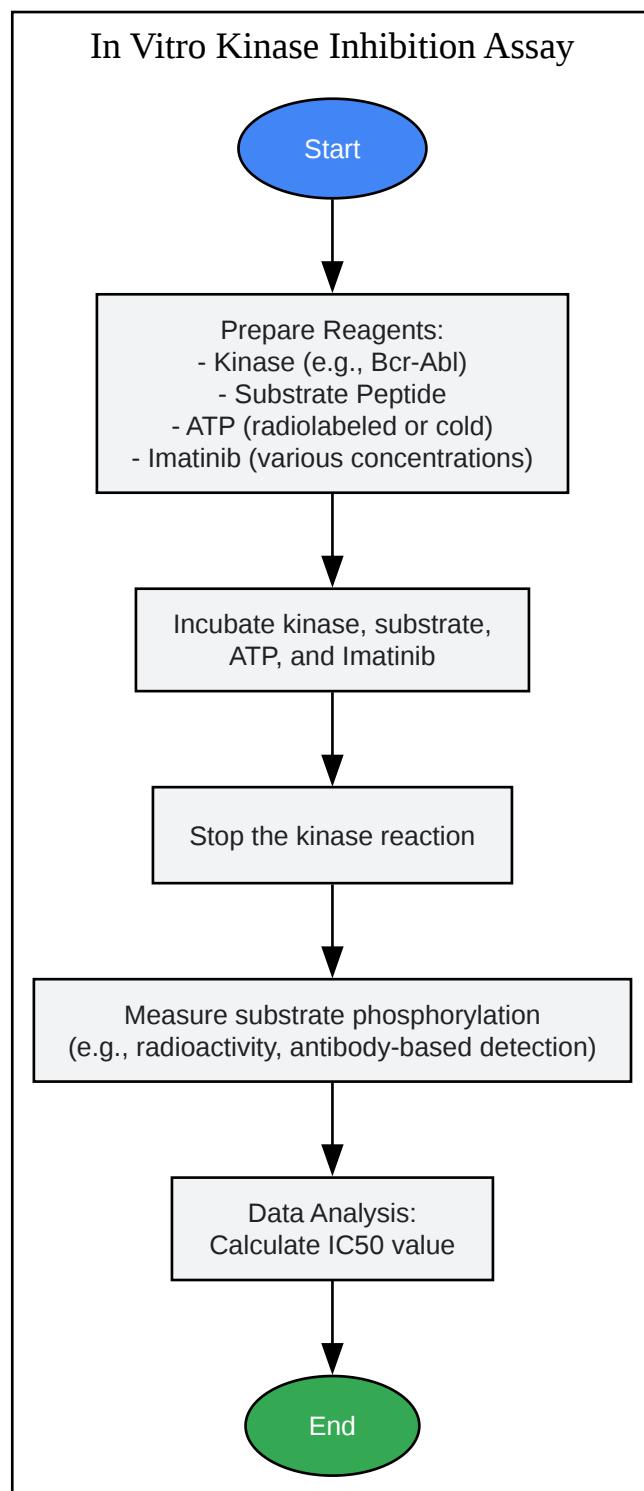

- Preparation of Saturated Solution: An excess amount of Imatinib Mesylate is added to a known volume of the solvent (e.g., aqueous buffer of a specific pH, or an organic solvent) in a sealed container.
- Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- Quantification: A sample of the clear supernatant is carefully withdrawn and diluted as necessary. The concentration of Imatinib Mesylate in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

This procedure would be repeated for each solvent and at different temperatures to build a comprehensive solubility profile.

Mechanism of Action: Signaling Pathway Inhibition

Imatinib Mesylate functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival. A simplified representation of its primary mechanism of action in CML is the inhibition of the Bcr-Abl tyrosine kinase.



[Click to download full resolution via product page](#)

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase.

Experimental Workflow: Tyrosine Kinase Inhibition Assay

The inhibitory activity of Imatinib Mesylate on a target kinase can be assessed using an in vitro kinase assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cleanchemlab.com [cleanchemlab.com]
- 2. (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 133099-09-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. 220127-57-1 CAS MSDS (Imatinib mesylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Imatinib mesylate CAS#: 220127-57-1 [m.chemicalbook.com]
- 9. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Page loading... [guidechem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Physical and Chemical Properties of Imatinib Mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195068#cas-133099-09-9-physical-properties-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com